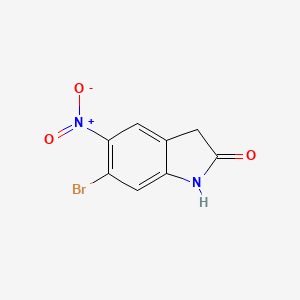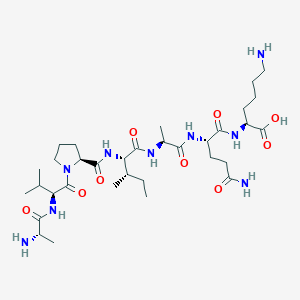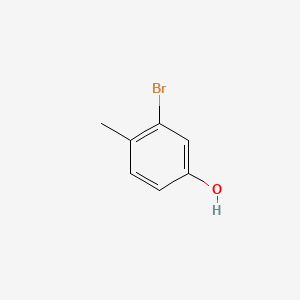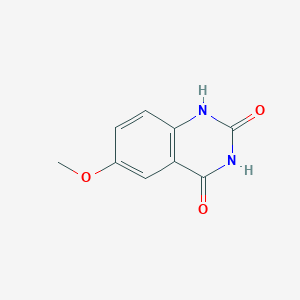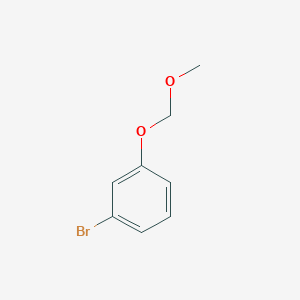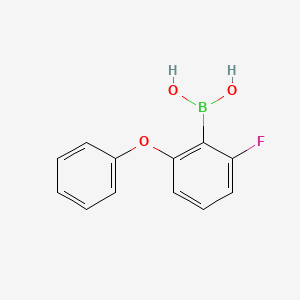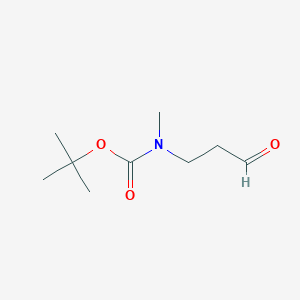
tert-Butyl methyl(3-oxopropyl)carbamate
Overview
Description
“tert-Butyl methyl(3-oxopropyl)carbamate” is a chemical compound with the molecular formula C9H17NO3 . It is also known by its IUPAC name "tert-butyl 3-[methoxy(methyl)amino]-3-oxopropylcarbamate" .
Synthesis Analysis
The synthesis of “tert-Butyl methyl(3-oxopropyl)carbamate” involves several steps. One common method is the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .
Molecular Structure Analysis
The molecular structure of “tert-Butyl methyl(3-oxopropyl)carbamate” consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound contains a total of 30 atoms . The InChI code for this compound is "1S/C9H17NO3/c1-9(2,3)16-8(12)10(4)6-5-7-11/h7H,5-6H2,1-4H3" .
Scientific Research Applications
Application in Organic Chemistry
- Summary of the Application : “tert-Butyl methyl(3-oxopropyl)carbamate” is used in the synthesis of various organic compounds. It is particularly used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Application in Synthesis of N-Boc-protected Anilines
- Summary of the Application : tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
- Summary of the Results or Outcomes : The use of tert-Butyl carbamate in these reactions allows for the synthesis of N-Boc-protected anilines. These compounds are useful in various areas of organic chemistry, including the synthesis of pharmaceuticals and other bioactive compounds .
Application in Synthesis of N-Boc-protected Anilines
- Summary of the Application : tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
- Summary of the Results or Outcomes : The use of tert-Butyl carbamate in these reactions allows for the synthesis of N-Boc-protected anilines. These compounds are useful in various areas of organic chemistry, including the synthesis of pharmaceuticals and other bioactive compounds .
Safety And Hazards
The safety data sheet for “tert-Butyl methyl(3-oxopropyl)carbamate” suggests that it should not be released into the environment . The compound may pose hazards upon ingestion, inhalation, and contact with skin and eyes . It is recommended to use personal protective equipment as required and ensure adequate ventilation .
Future Directions
The future directions for “tert-Butyl methyl(3-oxopropyl)carbamate” could involve its use in the synthesis of peptidomimetic supramolecular assemblies with stimuli-responsive properties . The controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids is a promising area of research .
properties
IUPAC Name |
tert-butyl N-methyl-N-(3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAKABOTZNERRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439933 | |
| Record name | tert-Butyl methyl(3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl(3-oxopropyl)carbamate | |
CAS RN |
273757-11-2 | |
| Record name | tert-Butyl methyl(3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-methyl-N-(3-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


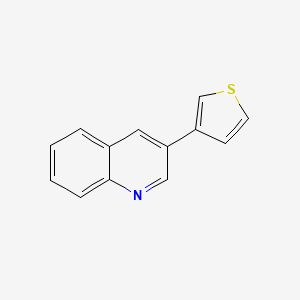
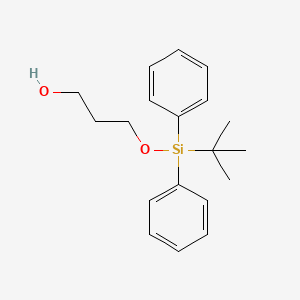
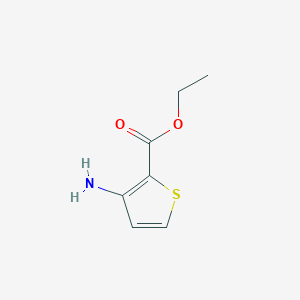
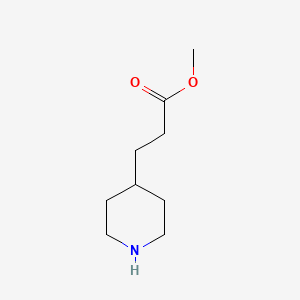
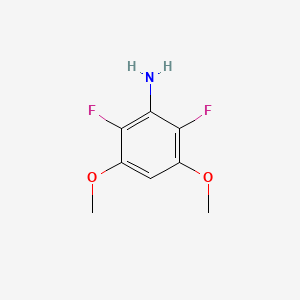
![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)
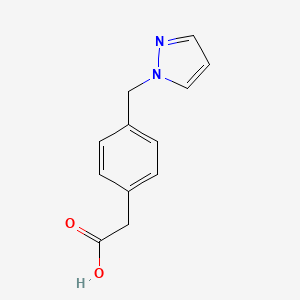
![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)
